molecular formula C5H2F6O2 B074370 Hexafluoroacetylacetone CAS No. 1522-22-1

Hexafluoroacetylacetone

Cat. No. B074370
CAS RN: 1522-22-1
M. Wt: 208.06 g/mol
InChI Key: QAMFBRUWYYMMGJ-UHFFFAOYSA-N
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Patent
US09409843B2

Procedure details

In view of the above circumstances, the present inventors have made extensive researches and resultantly found that: it is possible to form a 1,1,1,5,5,5-hexafluoroacetylacetone hydrate by reacting a 3,3,3-trifluoropropynyl metal with a trifluoroacetate and then bringing the resulting reaction mixture (A), in which at least 1,1,1,5,5,5-hexafluoro-3-pentyn-2-one or an equivalent thereof is contained, into contact with water in the presence of an acid; and it is possible to produce 1,1,1,5,5,5-hexafluoroacetylacetone by dehydration of the thus-formed hydrate.
[Compound]
Name
3,3,3-trifluoropropynyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([O-:5])=O.[F:8][C:9]([F:19])([F:18])[C:10](=[O:17])[C:11]#CC(F)(F)F>O>[CH2:11]([C:3]([C:2]([F:7])([F:6])[F:1])=[O:5])[C:10]([C:9]([F:19])([F:18])[F:8])=[O:17]

Inputs

Step One
Name
3,3,3-trifluoropropynyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[O-])(F)F
Step Three
Name
mixture ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C#CC(F)(F)F)=O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.